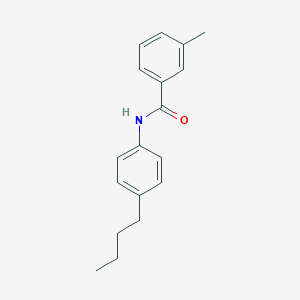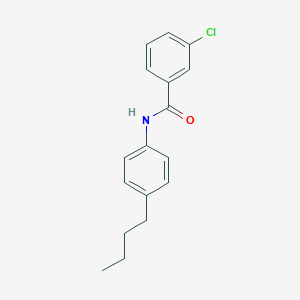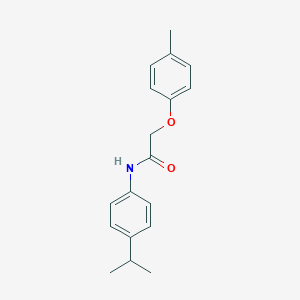
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it gained widespread attention for its performance-enhancing properties, particularly in the sports industry. Despite its potential benefits, the drug has been banned for use in professional sports due to its potential health risks. In
Wirkmechanismus
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure. This results in improved metabolic function and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to increase endurance and improve physical performance in animal models and human trials. It increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased energy production and improved endurance. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments, including its ability to improve metabolic function and reduce inflammation. However, it also has limitations, including potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
Future research on N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its potential for preventing cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and safety of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide in humans.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 4-methylphenol with 2-bromo-4'-isopropylacetophenone in the presence of a base to form 4-isopropylphenyl-2-methylphenol. This compound is then reacted with chloroacetyl chloride in the presence of a base to form N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in treating metabolic and cardiovascular diseases such as obesity, dyslipidemia, and type 2 diabetes. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation in animal models. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been investigated for its potential use in preventing cancer and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)19-18(20)12-21-17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
DQRCAVPLMBLIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



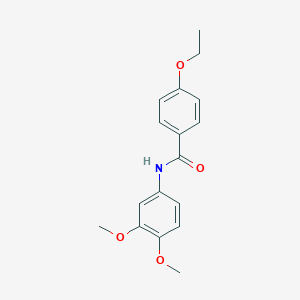
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

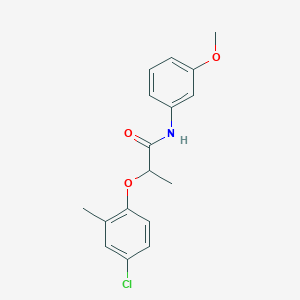
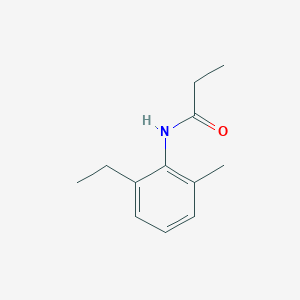
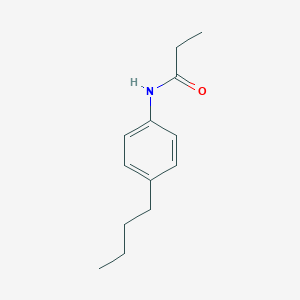
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
